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Compound of Interest

Compound Name: BAY-405

Cat. No.: B15614765

An In-Depth Technical Guide to the Preclinical Antitumor Activity of BAY-405

Introduction

BAY-405 is a potent and selective, orally available small molecule inhibitor of Mitogen-activated
protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor
Kinase 1 (HPK1).[1][2] MAP4K1 is a serine/threonine kinase that functions as an intracellular
immune checkpoint, negatively regulating T-cell responses downstream of T-cell receptor
(TCR) stimulation.[1][3] In the tumor microenvironment, factors like prostaglandin E2 (PGE2)
and transforming growth factor-beta (TGFB) enhance MAP4K1 activity, contributing to immune
suppression.[1][3] By inhibiting MAP4K1, BAY-405 aims to enhance T-cell immunity and
promote antitumor responses.[1] This document provides a comprehensive overview of the
preclinical data supporting the antitumor activity of BAY-405.

Data Presentation

The preclinical efficacy of BAY-405 has been evaluated through a series of biochemical and
cellular assays, as well as in vivo tumor models. The quantitative data from these studies are
summarized below.

Table 1: Biochemical and Cellular Activity of BAY-405
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Target/Paramet .
Assay Type Species IC50 Value Reference
er
Binding
Competition MAP4K1 (HPK1)  Human 6 nM [4]
Assay
Kinase Inhibitor
MAP4K1 Human 11 nM [5]
Assay
ATP Binding
Competition MAP4K1 Human 6.2 nM [5]
Assay
High ATP Kinase 56 nM (at 1 mM
. MAP4K1 Human [5]
Activity Assay ATP)
SLP76
Cellular Assay ) Human 0.63 uM [41[5]
Phosphorylation
hERG Channel
o hERG Human 4.9 uM [5]
Binding
Parameter Value Notes Reference

Selectivity Score (S)

0.080 (at 1 pM)

Against a panel of 373
kinases

[5]

ROCK2 Selectivity

Ratio

130-fold

Biochemical assay

[5][6]

MAP4K3 Selectivity

Ratio

6.5-fold

[6]

Table 3: In Vivo Antitumor Efficacy of BAY-405
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Tumor Model Treatment Outcome Reference

Dose-dependent
B16 Melanoma Lung BAY-405 (10-60

o reduction in lung [5]
Colonization mg/kg) _
lesions
Subcutaneous B16 Suppression of tumor
BAY-405 [5]
Melanoma growth
Suppression of tumor
EMT®6 Breast Cancer BAY-405 [4]

growth

Enhanced tumor
) suppression
B16-OVA Melanoma BAY-405 + anti-PD-L1 ) [4]
compared to single

agents

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication
of the findings.

In Vitro Kinase and Cellular Assays

o ATP Competitive Binding Assay: The inhibitory activity of BAY-405 against MAP4K1 was
determined in an ATP competitive binding assay. The IC50 value was calculated from the
concentration-response curve of the compound.[5]

e SLP76 Phosphorylation Assay: The cellular potency of BAY-405 was assessed by measuring
the inhibition of SLP76 phosphorylation. This assay evaluates the downstream effect of
MAP4KZ1 inhibition in a cellular context.[4][5]

o Kinase Selectivity Profiling: The selectivity of BAY-405 was evaluated against a large panel
of kinases (373 kinases). The selectivity score is a measure of the compound's specificity for
its intended target.[5][6]

In Vivo Tumor Models
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e Syngeneic Mouse Models: The antitumor efficacy of BAY-405 was evaluated in syngeneic
mouse models, including B16 melanoma and EMT6 breast cancer models.[4][5] These
models utilize mice with a competent immune system, which is essential for evaluating
immunomodulatory agents.

o Dosing Regimen: BAY-405 was administered orally. In vivo efficacy experiments used a dose
range of 10—60 mg/kg.[5]

» Efficacy Assessment: Antitumor activity was determined by measuring tumor growth over
time. In the lung colonization model, the number of tumor lesions in the lungs was quantified.

[5]

o T-Cell Dependence: To confirm the mechanism of action, studies were conducted in CD8+ T-
cell-depleted mice and immunodeficient NSG mice. The lack of efficacy in these models
demonstrated the T-cell-dependent nature of BAY-405's antitumor effect.[5]

Mandatory Visualization
Signaling Pathway of MAP4K1 Inhibition by BAY-405
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614765#preclinical-data-on-bay-405-antitumor-
activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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